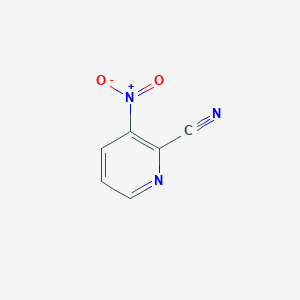

2-Cyano-3-nitropyridine

Description

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered aromatic ring containing one nitrogen atom, and its derivatives are ubiquitous scaffolds in chemical research and industry. nih.govglobalresearchonline.net Structurally similar to benzene (B151609), the nitrogen atom in the pyridine ring imparts distinct properties, making it a cornerstone in various scientific fields. globalresearchonline.net Pyridine derivatives are integral to medicinal chemistry, with the pyridine motif present in numerous therapeutic agents due to its ability to improve water solubility and act as a pharmacophore. nih.govjchemrev.com These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties. globalresearchonline.netsciencepublishinggroup.com

Beyond pharmaceuticals, pyridine derivatives are crucial in materials science for creating advanced materials like polymers and coatings. chemimpex.com They also serve as vital ligands in organometallic chemistry and as catalysts in asymmetric synthesis. nih.gov The versatility of the pyridine scaffold allows for easy conversion into various functional derivatives, making it one of the most extensively used frameworks for drug design and synthesis. nih.gov

Significance of Cyano and Nitro Functionalities in Heterocyclic Chemistry

The introduction of cyano (–C≡N) and nitro (–NO₂) groups onto a heterocyclic ring like pyridine profoundly alters its electronic properties and chemical reactivity. Both are potent electron-withdrawing groups, which decrease the electron density of the aromatic ring. wikipedia.org

The cyano group is a versatile functional unit in organic synthesis. It can be transformed into other important groups such as carboxylic acids or amines and is used as a precursor for creating complex heterocyclic compounds. thieme-connect.de

The nitro group is one of the strongest electron-withdrawing groups, significantly deactivating the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. wikipedia.org This property is synthetically valuable, allowing for the introduction of nucleophiles at positions that would otherwise be unreactive. The nitro group can also be reduced to an amino group (–NH₂), providing a key step in the synthesis of many biologically active molecules. arkat-usa.org The combination of these functionalities on a single heterocyclic core, as seen in 2-Cyano-3-nitropyridine, creates a highly reactive and synthetically useful molecule.

Positioning of this compound as a Key Intermediate in Advanced Organic Synthesis

This compound stands out as a critical intermediate in organic synthesis, largely due to the synergistic effect of its adjacent cyano and nitro groups. chemimpex.com These dual electron-withdrawing groups create a highly electron-deficient pyridine ring, making it exceptionally reactive towards nucleophilic substitution. This enhanced reactivity allows for the strategic introduction of various functional groups, making it a valuable building block for complex molecules. chemimpex.com

The compound serves as a precursor in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. chemimpex.com For instance, it is used to create 3-cyano-2-pyridone derivatives, which have shown potential as insecticides. Furthermore, the nitro group can be reduced to an amine, which can then react with the neighboring cyano group to form fused heterocyclic systems. This versatility makes this compound a key starting material for creating molecules with significant therapeutic potential and for developing novel polymers and electronic materials. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 51315-07-2 chemimpex.com |

| Molecular Formula | C₆H₃N₃O₂ chemimpex.com |

| Molecular Weight | 149.11 g/mol chemimpex.com |

| Appearance | Brown to yellow solid chemimpex.com |

| Melting Point | 76 to 78°C fluorochem.co.uk |

| Boiling Point | 340.3±27.0 °C |

| Density | ~1.4 g/cm³ |

Historical Context and Evolution of Research on Nitro- and Cyanopyridines

The exploration of pyridine chemistry began with its first synthesis by William Ramsay in 1876. globalresearchonline.net Early research into substituted pyridines, such as nitropyridines, faced challenges. The direct nitration of pyridine is difficult due to the deactivating effect of the ring nitrogen and often requires harsh reaction conditions. A significant advancement came in the 1990s with the development of new nitration methods using dinitrogen pentoxide, which allowed for the synthesis of previously inaccessible nitropyridine derivatives. ntnu.no These methods proceed through an N-nitropyridinium ion intermediate.

The synthesis of cyanopyridines also has a long history, with methods like the ammoxidation of picolines (methylpyridines) being used for large-scale industrial production. thieme-connect.de For laboratory-scale synthesis, methods involving the reaction of activated pyridine rings, such as pyridine N-oxides, with cyanide ions were developed. thieme-connect.deacs.org

The study of pyridines containing both nitro and cyano groups, like this compound, represents a more modern area of research. mdpi.com The demand for highly functionalized and complex heterocyclic compounds for applications in drug discovery and materials science has driven the development of synthetic routes to these valuable intermediates. chemimpex.commdpi.com Current research continues to uncover the rich reactivity of these compounds and expand their use as building blocks in the creation of novel molecular structures. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2-Amino-3-nitropyridine (B1266227) |

| This compound |

| 2-cyano-3-picoline |

| 3-cyano-2-pyridones |

| 3-picoline |

| Benzene |

| Cyanopyridines |

| Dinitrogen pentoxide |

| Nitropyridines |

| Pyridine |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXPGXMJZQJQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340926 | |

| Record name | 2-Cyano-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51315-07-2 | |

| Record name | 2-Cyano-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Cyano 3 Nitropyridine

Direct Synthetic Approaches to 2-Cyano-3-nitropyridine

The synthesis of this compound, a valuable intermediate in the creation of pharmaceuticals and agrochemicals, can be achieved through several direct methodologies. chemimpex.com These approaches primarily involve the introduction of a cyano group onto a pre-functionalized nitropyridine ring or the direct cyanation of a pyridine (B92270) derivative.

Cyanation of Halogenated Nitropyridines

A prevalent strategy for synthesizing this compound involves the nucleophilic substitution of a halogen atom on a nitropyridine precursor with a cyanide source. This method leverages the electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack.

A well-established method for this transformation is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide (CuCN). In a typical procedure, 2-Bromo-3-nitropyridine is heated with CuCN. chemicalbook.com The reaction proceeds as the temperature is gradually increased to around 150°C, at which point the reaction mixture darkens, indicating the progress of the reaction. chemicalbook.com Following the reaction, purification via column chromatography yields this compound as a white powder. chemicalbook.com A reported yield for this specific conversion is 68%. chemicalbook.com This method is also applicable to other bromonitropyridine isomers, such as the synthesis of 5-Bromo-2-cyano-3-nitropyridine from 5-Bromo-3-nitropyridine-2-chloride using sodium cyanide and cuprous cyanide.

Table 1: Copper(I) Cyanide Mediated Cyanation of 2-Bromo-3-nitropyridine

| Reactant | Reagent | Temperature | Product | Yield |

| 2-Bromo-3-nitropyridine | Copper(I) Cyanide | 150°C | This compound | 68% chemicalbook.com |

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient alternative for the cyanation of halopyridines. These methods often exhibit high functional group tolerance and can proceed under milder conditions compared to traditional copper-mediated reactions. A ligand-free palladium-catalyzed method has been developed for the cyanation of chloropyridines using potassium ferrocyanide as a non-toxic cyanide source. google.com

For the synthesis of this compound, 2-chloro-3-nitropyridine (B167233) can be reacted with potassium ferrocyanide in the presence of a palladium catalyst, such as palladium acetate (B1210297), and a base like potassium carbonate. google.com This reaction, carried out in an organic solvent like N-methyl-2-pyrrolidone under an inert atmosphere, can achieve a yield of 62%. google.com The development of palladium catalysts, including those based on palladacycle precatalysts and specific phosphine (B1218219) ligands like XPhos, has significantly improved the efficiency and reproducibility of cyanation reactions, mitigating issues of catalyst poisoning by cyanide. nih.gov These advanced catalytic systems have demonstrated broad applicability to a range of (hetero)aryl chlorides and bromides. nih.govorganic-chemistry.org

Table 2: Palladium-Catalyzed Cyanation of 2-Chloro-3-nitropyridine

| Reactant | Cyanide Source | Catalyst System | Solvent | Yield |

| 2-Chloro-3-nitropyridine | Potassium Ferrocyanide | Palladium Acetate / Potassium Carbonate | N-methyl-2-pyrrolidone | 62% google.com |

The principles of halogen substitution can also be applied to di-halogenated nitropyridines to selectively introduce a cyano group. The synthesis of 6-Chloro-2-cyano-3-nitropyridine can be achieved from 2,6-dichloro-3-nitropyridine. The starting material, 2,6-dichloro-3-nitropyridine, is itself synthesized by the nitration of 2,6-dichloropyridine (B45657) using a mixture of nitric and sulfuric acid. google.comnih.gov The subsequent selective cyanation at the 2-position is influenced by the electronic environment of the pyridine ring.

Direct Cyanation of 3-Nitropyridine (B142982)

Direct cyanation of the C-H bond in 3-nitropyridine presents a more atom-economical approach to synthesizing this compound. However, this transformation is challenging due to the inherent stability of C-H bonds.

The direct nitration of pyridine itself is often inefficient under standard conditions. researchgate.net More effective methods involve the initial formation of an N-nitropyridinium salt by reacting pyridine with dinitrogen pentoxide (N₂O₅). researchgate.netthieme-connect.dentnu.no This activated intermediate is then susceptible to nucleophilic attack.

A plausible mechanism for direct cyanation involves the in-situ generation of dinitrogen pentoxide from nitric acid and a dehydrating agent like trifluoroacetic anhydride. thieme-connect.de This reacts with the pyridine to form an N-nitropyridinium salt. Subsequent addition of a cyanide source, such as potassium cyanide, leads to a 1,2-addition of the cyanide ion to form a "pseudocyanide" intermediate. thieme-connect.de This intermediate can then eliminate nitrous acid to yield the 2-cyanopyridine (B140075) product. thieme-connect.de This mechanism is analogous to the Reissert-Henze reaction. thieme-connect.de

While direct cyanation of 3-nitropyridine to this compound is not as commonly reported as halogen substitution methods, the underlying principles of activating the pyridine ring towards nucleophilic attack by the nitro group are fundamental. The reaction of 3-nitropyridine with nucleophiles often occurs at the position para to the nitro group. researchgate.netresearchgate.net However, the formation of 2-substituted products can be achieved under specific conditions. For instance, the vicarious nucleophilic substitution of 3-nitropyridine with cyanomethyl magnesium bromide can introduce a cyanomethyl group at the 2-position.

One-Pot Synthesis Strategies Involving Pyridine Ring Formation

One-pot synthesis strategies offer an efficient and atom-economical approach to constructing complex molecules like substituted pyridines from simple, acyclic precursors.

Condensation Reactions for Substituted 2-Amino-3-cyanopyridines

A prevalent one-pot method for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives involves the multicomponent reaction of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate. mdpi.comacademie-sciences.frresearchgate.net These reactions are often catalyzed and can be performed under solvent-free or microwave-assisted conditions to improve efficiency and environmental friendliness. mdpi.comresearchgate.netsemanticscholar.org The general mechanism is thought to involve the initial formation of an α,β-unsaturated carbonyl compound (from the aldehyde and ketone) and an alkylidenemalononitrile (from the aldehyde and malononitrile), which then undergo a series of condensation and cyclization reactions. researchgate.net

These 2-amino-3-cyanopyridine derivatives are important precursors. The amino group can be subsequently removed or transformed, and the cyano group can be maintained to yield compounds structurally related to this compound after further modifications, such as diazotization followed by nitration.

| Reactants | Catalyst/Conditions | Product Type | Yield Range | Reference |

| Aromatic aldehyde, malononitrile, methyl ketone, ammonium acetate | Nanostructured Na2CaP2O7, 80°C, solvent-free | 2-Amino-3-cyanopyridine derivatives | 84-94% | mdpi.com |

| Aromatic aldehyde, methyl ketone, malononitrile, ammonium acetate | Microwave irradiation, solvent-free | 2-Amino-3-cyanopyridine derivatives | 72-86% | semanticscholar.org |

| Alkyne, primary amine, isonitrile, malononitrile | Titanium catalyst, DBU | 2-Amino-3-cyanopyridines | Good to modest | bohrium.com |

Catalytic Systems for Green Synthesis of Pyridine Derivatives

The development of green catalytic systems is a major focus in modern organic synthesis. For pyridine derivatives, various heterogeneous and environmentally benign catalysts have been explored. researchgate.net These catalysts offer advantages such as ease of separation, reusability, and the ability to conduct reactions under milder conditions. rsc.org

Examples of green catalysts used in the synthesis of pyridine derivatives include:

Nanostructured diphosphate (B83284) Na2CaP2O7: Used for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. mdpi.com

Sulfonic acid-functionalized nano zeolite NaY: A Brønsted acid nanocatalyst for the one-pot synthesis of functionalized pyridine and 1,4-dihydropyridine (B1200194) derivatives. rsc.org

Natural dolomitic limestone (NDL): A heterogeneous green catalyst for the synthesis of highly functionalized pyridines under ultrasound irradiation. researchgate.net

Sodium alginate: A biopolymeric catalyst used for the synthesis of phenylimidazo[1,2-a]pyridine derivatives. tandfonline.com

These catalytic systems contribute to more sustainable synthetic routes by reducing waste, avoiding hazardous solvents, and often allowing for catalyst recycling. researchgate.netrsc.org

Indirect Synthesis and Derivatization Routes to this compound Precursors

Indirect methods involve the modification of pre-existing pyridine rings to introduce the desired cyano and nitro groups.

Nitration of Cyanopyridines

The most direct route to this compound is the electrophilic nitration of 2-cyanopyridine. The electron-withdrawing cyano group at the 2-position deactivates the pyridine ring towards electrophilic attack but directs the incoming nitro group primarily to the 3-position.

Common nitrating agents for this transformation include a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or dinitrogen pentoxide (N₂O₅) in an organic solvent. The reaction with nitric and sulfuric acids typically requires controlled temperatures to manage the exothermic reaction and prevent side reactions. The use of dinitrogen pentoxide can proceed via an N-nitropyridinium ion intermediate.

| Starting Material | Nitrating Agent | Product | Reference |

| 2-Cyanopyridine | HNO₃/H₂SO₄ | This compound | |

| 2-Cyanopyridine | N₂O₅ | This compound |

Transformations of Related Nitropyridines into Cyano-Substituted Analogues

An alternative indirect approach involves starting with a nitropyridine and subsequently introducing the cyano group. This is often achieved through nucleophilic substitution of a suitable leaving group on the nitropyridine ring.

For example, a halogenated nitropyridine can serve as a precursor. The synthesis can start from a compound like 2-bromo-3-nitropyridine, which is then subjected to a cyanation reaction, typically using a metal cyanide salt such as copper(I) cyanide in a Rosenmund-von Braun reaction. chemicalbook.com This method is effective because the electron-withdrawing nitro group activates the ring towards nucleophilic attack, facilitating the displacement of the halide.

Another potential pathway could involve the nitration of a 2-aminopyridine (B139424) derivative, followed by a Sandmeyer-type reaction to convert the amino group into a cyano group. For instance, 2-amino-5-cyanopyridine (B188168) can be nitrated to form 2-amino-3-nitro-5-cyanopyridine. google.com Although this example yields a different isomer, the principle of nitrating an aminopyridine followed by diazotization and cyanation is a viable strategy for accessing various cyanopyridine isomers.

Synthesis of Imidazopyridine Derivatives from Nitroalkenes and 2-Aminopyridines

The reaction between 2-aminopyridines and nitroalkenes presents a versatile and frequently employed route for the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold. This transformation can proceed through various mechanistic pathways, influenced by the choice of catalysts and reaction conditions, leading to differently substituted imidazopyridine products. Key strategies include metal-free oxidative cyclization, reactions involving Morita-Baylis-Hillman (MBH) adducts, metal-catalyzed processes, and photoredox reactions.

Metal-Free and Iodine-Catalyzed Methods

A notable metal-free approach for synthesizing 3-nitroimidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with nitroalkenes using catalytic amounts of iodine, with aqueous hydrogen peroxide serving as the terminal oxidant. rsc.orgacs.org This method is considered environmentally friendly and proceeds via an intermolecular oxidative cyclization. acs.org The proposed mechanism begins with a Michael addition of the 2-aminopyridine to the nitroalkene. acs.org This is followed by iodination at the alpha-position relative to the nitro group by hypoiodous acid (HOI), which is generated in situ from iodine and hydrogen peroxide. acs.org The subsequent steps involve an intramolecular nucleophilic substitution and an oxidation step to yield the final 3-nitroimidazo[1,2-a]pyridine (B1296164) product. acs.org

In a different metal-free pathway, functionalized imidazo[1,2-a]pyridines can be synthesized in a one-pot, room-temperature reaction between 2-aminopyridines and Morita-Baylis-Hillman (MBH) acetates derived from nitroalkenes. acs.orgresearchgate.net This reaction, which can be performed without any added reagents, proceeds through a cascade inter-intramolecular double aza-Michael addition. acs.orgresearchgate.net The transformation involves an initial S_N2′ reaction where the exocyclic amino group of the 2-aminopyridine acts as the nucleophile, attacking the BMH acetate and eliminating the acetate group. acs.org This is followed by a regioselective 5-exo-trig intramolecular Michael addition involving the endocyclic pyridine nitrogen, and a final elimination of nitrous acid (HNO₂) to form the aromatic imidazo[1,2-a]pyridine ring. acs.org This methodology has proven effective for synthesizing drug molecules like Alpidem and Zolpidem. acs.orgresearchgate.net

Metal-Catalyzed and Photoredox Reactions

Various metal catalysts, particularly those based on iron and copper, have been successfully employed for the synthesis of imidazopyridines from 2-aminopyridines and nitroalkenes. organic-chemistry.org An iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields. organic-chemistry.org Another iron-catalyzed method is the oxidative diamination of a nitroalkene with a 2-aminopyridine, which proceeds with complete regioselectivity under mild, aerobic conditions to afford 2-nitro-3-arylimidazo[1,2-a]pyridines. organic-chemistry.org Copper(I) iodide has been used to catalyze a one-pot procedure using air as the oxidant, providing a general method for constructing a variety of imidazo[1,2-a]pyridines. organic-chemistry.org

Visible-light-mediated photoredox catalysis offers another synthetic route. In one such method, 2-aminopyridines react with nitroalkenes in the presence of eosin-Y as a photocatalyst under green light irradiation. worktribe.com This reaction requires the presence of oxygen and is believed to follow a radical pathway, as evidenced by experiments with radical scavengers. worktribe.com The mechanism is initiated by a Michael addition of the 2-aminopyridine to the nitroalkene. The resulting adduct undergoes an oxidative quenching with the photoexcited eosin (B541160) Y to form a radical intermediate, which ultimately leads to the imidazopyridine product. worktribe.com

Alternative Reaction Pathways

An alternative transformation between 2-aminopyridines and nitroalkenes is catalyzed by Cerium(III) triflate (Ce(OTf)₃). nih.gov This highly efficient and rapid coupling reaction does not yield imidazopyridines but instead produces α-iminonitriles through an intermolecular dehydration process. nih.govacs.org In this cyanide-free transformation, the nitroalkene serves as a novel source for the nitrile ("CN") group, and water is the only byproduct. nih.govacs.org The reaction exhibits good functional group tolerance for both electron-donating and electron-withdrawing substituents on the 2-aminopyridine ring. nih.gov

Table 1: Summary of Synthetic Methods for Imidazopyridine Derivatives

| Catalytic System | Key Reagents | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Metal-Free | I₂, aq. H₂O₂ | 3-Nitroimidazo[1,2-a]pyridines | Uses a terminal oxidant; environmentally friendly. | rsc.org, acs.org |

| Metal-Free | MBH Acetates of Nitroalkenes | Functionalized Imidazo[1,2-a]pyridines | One-pot, room temperature, reagent-free cascade reaction. | acs.org, researchgate.net, acs.org |

| Iron-Catalyzed | Fe Catalyst | 3-Methyl-2-arylimidazo[1,2-a]pyridines | Denitration reaction; simple and inexpensive. | organic-chemistry.org |

| Iron-Catalyzed | Fe Catalyst, O₂ (air) | 2-Nitro-3-arylimidazo[1,2-a]pyridines | Oxidative diamination; high regioselectivity. | organic-chemistry.org |

| Copper-Catalyzed | CuI, O₂ (air) | Imidazo[1,2-a]pyridines | One-pot procedure; general applicability. | organic-chemistry.org |

| Photoredox | Eosin-Y, Green Light, O₂ | Imidazopyridines | Radical pathway; moderate to good yields. | worktribe.com |

| Cerium-Catalyzed | Ce(OTf)₃ | α-Iminonitriles | Intermolecular dehydration; nitroalkene as "CN" source. | nih.gov, acs.org |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2-Aminopyridine |

| This compound |

| 3-nitroimidazo[1,2-a]pyridine |

| α-Iminonitrile |

| Alpidem |

| Cerium(III) triflate |

| Copper(I) iodide |

| Eosin-Y |

| Hydrogen peroxide |

| Hypoiodous acid |

| Iodine |

| Nitrous acid |

Chemical Reactivity and Transformation Mechanisms of 2 Cyano 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Cyano-3-nitropyridine

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical aromatic rings which are nucleophilic, the pyridine (B92270) ring in this compound is electron-deficient and therefore electrophilic, readily undergoing SNAr reactions. nbinno.comuci.edu The reaction generally proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. wikipedia.orglibretexts.org The presence of strong electron-withdrawing groups, such as nitro and cyano, is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction. wikipedia.orgpressbooks.pub

The nitro group is one of the most potent activating groups for SNAr reactions and can also function as a leaving group. wikipedia.orgnih.gov Its displacement is particularly favored when the aromatic ring is highly activated by other electron-withdrawing substituents. nih.gov

While the nitro group can be displaced, the regioselectivity of nucleophilic attack on this compound is highly dependent on the nature of the attacking nucleophile. In studies on the closely related compound, 2-cyano-3-nitroimidazo[1,2-a]pyridine, it was observed that oxygen nucleophiles, such as alkoxides, preferentially displaced the 2-cyano group rather than the 3-nitro group. researchgate.net This suggests that for certain nucleophiles, the cyano group is a more facile leaving group in this particular heterocyclic system.

In contrast to oxygen nucleophiles, sulfur nucleophiles have been shown to selectively displace the nitro group. Research on 2-cyano-3-nitroimidazo[1,2-a]pyridine demonstrated that alkylthiols exclusively attack the C3 position, leading to the substitution of the 3-nitro group. researchgate.net This differential reactivity highlights the principle of hard and soft acids and bases (HSAB), where softer nucleophiles like thiols may prefer to attack the carbon attached to the nitro group.

Table 1: Reaction of a this compound Analog with Sulfur Nucleophiles Data based on reactions with 2-cyano-3-nitroimidazo[1,2-a]pyridine researchgate.net

| Sulfur Nucleophile | Product | Displaced Group |

|---|---|---|

| Alkylthiols | 3-(Alkylthio)-2-cyanoimidazo[1,2-a]pyridine | Nitro (-NO₂) |

The cyano group can also serve as a leaving group in SNAr reactions, particularly when the reaction is directed by the choice of nucleophile. scispace.com

Studies on the analogous 2-cyano-3-nitroimidazo[1,2-a]pyridine have shown that nitrogen nucleophiles, including alkylamines and guanidine, readily displace the 2-cyano group. researchgate.net This reaction pathway leads to the formation of 2-amino-substituted derivatives. Guanidine, a strong nitrogen nucleophile, is particularly effective in this transformation. researchgate.netresearchgate.net This reactivity pattern underscores the nuanced interplay between the substrate's electronic structure and the properties of the incoming nucleophile in determining the reaction's outcome.

Table 2: Reaction of a this compound Analog with Nitrogen Nucleophiles Data based on reactions with 2-cyano-3-nitroimidazo[1,2-a]pyridine researchgate.net

| Nitrogen Nucleophile | Product | Displaced Group |

|---|---|---|

| Alkylamines | 2-(Alkylamino)-3-nitroimidazo[1,2-a]pyridine | Cyano (-CN) |

| Guanidine | 2-(Guanidino)-3-nitroimidazo[1,2-a]pyridine | Cyano (-CN) |

Displacement of the Cyano Group

Reaction with Amino Acids for Derivatization

The reaction of this compound with amino acids serves as a method for their derivatization, which is a crucial step in analytical procedures such as peptide sequencing. This process is analogous to the established use of similar reagents like 2-fluoro-3-nitropyridine. rsc.org The underlying principle of this derivatization is a nucleophilic aromatic substitution reaction.

The amino group of an amino acid acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the adjacent nitro group. This leads to the displacement of the cyano group and the formation of a stable N-substituted 3-nitropyridine (B142982) derivative of the amino acid.

The general reaction can be depicted as follows:

Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid's amino group attacks the C-2 position of the this compound ring.

Step 2: Formation of a Meisenheimer-like Intermediate: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is stabilized by the electron-withdrawing nitro group through resonance.

Step 3: Departure of the Leaving Group: The cyano group, being a good leaving group, is eliminated, and the aromaticity of the pyridine ring is restored, yielding the N-(3-nitropyridin-2-yl)amino acid derivative.

These derivatives can then be further analyzed, for instance, by reducing the nitro group to an amino group, which can subsequently cyclize, leading to the cleavage of the N-terminal amino acid from a peptide chain. This cycle of derivatization and cleavage allows for the sequential identification of amino acids in a peptide. rsc.org

Vicarious Nucleophilic Substitution (VNS) with Nitroarenes and Heteroaromatics

Vicarious Nucleophilic Substitution (VNS) is a powerful synthetic tool for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. organic-chemistry.orgnih.gov This reaction allows for the introduction of a variety of substituents onto the aromatic ring by replacing a hydrogen atom.

Mechanism of VNS in Nitropyridines

The VNS reaction in nitropyridines proceeds through a well-defined mechanism involving the addition of a carbanion, which bears a leaving group, to the electron-deficient pyridine ring. acs.orgnih.gov The key steps of the mechanism are as follows:

Carbanion Formation: A strong base is used to deprotonate a suitable carbon acid, generating a carbanion. The carbanion is stabilized by an adjacent electron-withdrawing group and also carries a leaving group (e.g., a halogen or a sulfonyl group).

Nucleophilic Addition: The generated carbanion attacks the electron-deficient pyridine ring, typically at a position ortho or para to the strongly activating nitro group, to form a σ-adduct (a Meisenheimer-like complex). nih.gov

β-Elimination: A base then abstracts a proton from the newly formed C-H bond at the site of substitution, leading to the elimination of the leaving group from the carbanionic moiety. This step restores the aromaticity of the pyridine ring and results in the formation of the substituted product. nih.gov

Regioselectivity in VNS Reactions of Substituted Nitropyridines

The regioselectivity of VNS reactions in substituted nitropyridines is primarily governed by the electronic effects of the substituents on the pyridine ring. The incoming nucleophile preferentially attacks the positions that are most activated by the electron-withdrawing groups.

In the case of 3-nitropyridine derivatives, the nitro group strongly activates the C-2 and C-4 positions for nucleophilic attack. The presence of a cyano group at the 2-position, as in this compound, further influences the regioselectivity. The combined electron-withdrawing effects of the nitro and cyano groups make the C-4 and C-6 positions the most likely sites for VNS reactions.

The outcome of the reaction can also be influenced by the nature of the nucleophile and the reaction conditions. Generally, the substitution occurs at the position para to the nitro group, if available, or at an ortho position. For 3-substituted nitropyridines, a mixture of ortho and para substituted products is often observed. organic-chemistry.org

| Nucleophile (Carbanion Source) | Expected Major Product(s) | Reference |

|---|---|---|

| Chloromethyl phenyl sulfone | 4-(Phenylsulfonylmethyl)-2-cyano-3-nitropyridine | organic-chemistry.org |

| tert-Butyl α-cyanopropionate | tert-Butyl 2-(2-cyano-3-nitropyridin-4-yl)-2-cyanopropanoate | General VNS principles |

| Acetone enolate | 1-(2-Cyano-3-nitropyridin-4-yl)propan-2-one | General VNS principles |

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, providing a versatile handle for further functionalization of the molecule. nbinno.com The reduction can lead to the formation of amino-pyridine derivatives or can be part of a more complex transformation involving cyclization.

Conversion to Amino-Pyridine Derivatives

The reduction of the nitro group in this compound to an amino group yields 3-amino-2-cyanopyridine. This transformation is a common and synthetically useful reaction, as the resulting amino group can participate in a wide range of subsequent reactions, such as diazotization, acylation, and the formation of heterocyclic rings.

A variety of reducing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation and reduction with metals in acidic media.

| Reducing Agent/Method | Product | Typical Conditions | Reference |

|---|---|---|---|

| H₂, Pd/C | 3-Amino-2-cyanopyridine | Methanol, room temperature, atmospheric pressure | General catalytic hydrogenation |

| SnCl₂·2H₂O | 3-Amino-2-cyanopyridine | Ethanol (B145695), reflux | google.com |

| Fe, HCl | 3-Amino-2-cyanopyridine | Water/Ethanol, reflux | General metal/acid reduction |

| Sodium dithionite (B78146) (Na₂S₂O₄) | 3-Amino-2-cyanopyridine | Aqueous solution, room temperature | General nitro reduction |

Reductive Cyclization Pathways

The reduction of the nitro group in this compound can be coupled with a cyclization reaction, providing a direct route to the synthesis of fused heterocyclic systems. In these reactions, the initially formed amino group can react intramolecularly with the adjacent cyano group or with another suitably positioned functional group.

For example, the reduction of this compound under certain conditions can lead to the formation of pyrido[2,3-b]pyrazines. This transformation likely proceeds through the initial reduction of the nitro group to a hydroxylamino or amino group, which then undergoes an intramolecular cyclization with the cyano group, followed by further transformations to yield the final bicyclic aromatic system.

Another possibility is the intermolecular reductive coupling, where two molecules of this compound can react to form dimeric structures. The specific pathway and the final product are highly dependent on the reducing agent and the reaction conditions employed. The development of such reductive cyclization strategies offers an efficient approach to the synthesis of complex nitrogen-containing heterocycles. rsc.org

Reactions Involving the Cyano Group

The cyano group in this compound is a versatile functional handle that can undergo several transformations. Its carbon atom is electrophilic, a characteristic enhanced by the adjacent electron-withdrawing pyridine ring and the nitro group, making it susceptible to nucleophilic addition reactions. science.gov

The hydrolysis of the nitrile functional group is a fundamental reaction that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. This transformation can be catalyzed by either acid or base. pipzine-chem.com

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation increases the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. The resulting intermediate, an imidic acid, then tautomerizes to form the corresponding amide. Vigorous reaction conditions, such as prolonged heating, can promote the subsequent hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) salt.

In a basic medium, the reaction commences with the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This step is generally more feasible than the uncatalyzed attack of water due to the greater nucleophilicity of the hydroxide ion. The resulting intermediate is protonated by water to yield the imidic acid, which tautomerizes to the amide. Similar to acid-catalyzed hydrolysis, forcing conditions can drive the reaction forward to produce a carboxylate salt and ammonia. A final acidification step is then required to obtain the free carboxylic acid. pipzine-chem.com

For this compound, these hydrolysis reactions yield 3-nitropicolinamide and, subsequently, 3-nitropicolinic acid. The specific conditions can be tailored to favor the formation of either the amide or the carboxylic acid.

Table 1: General Conditions for Hydrolysis of Aromatic Nitriles This table presents generalized conditions for the hydrolysis of aromatic nitriles, which are applicable to this compound.

| Product | Catalyst | Reagents | Conditions |

|---|---|---|---|

| Amide | Acid or Base | Dilute H₂SO₄ or NaOH | Mild conditions (e.g., controlled temperature) |

| Carboxylic Acid | Acid | Concentrated HCl or H₂SO₄, H₂O | Heat under reflux |

The term "nitrile alkylation" can encompass various reactions. A prominent example involves the addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to the electrophilic carbon of the cyano group. dalalinstitute.com These reagents are powerful nucleophiles and strong bases, necessitating careful handling in anhydrous conditions. libretexts.orgwikipedia.org

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the nitrile carbon. This addition breaks the carbon-nitrogen pi bond, forming an intermediate imine salt. This salt is stable in the reaction mixture and does not react further with the organometallic reagent. Subsequent hydrolysis of the imine salt in an aqueous acidic workup yields a ketone. pipzine-chem.com

This transformation is a valuable method for carbon-carbon bond formation, converting the cyano group into a carbonyl functional group with the introduction of a new alkyl or aryl substituent. While specific studies on this compound are not extensively documented in this context, the general reactivity of nitriles suggests its applicability. The electron-deficient nature of the pyridine ring in this compound would likely influence the reactivity of the cyano group towards these nucleophiles.

Table 2: Representative Reactions of Cyanopyridines with Organometallic Reagents Data presented for analogous cyanopyridine compounds to illustrate the general transformation.

| Nitrile Substrate | Organometallic Reagent | Product after Hydrolysis | Reference |

|---|---|---|---|

| 2-Cyanopyridine (B140075) | Phenylmagnesium bromide | 2-Benzoylpyridine | N/A |

| 3-Cyanopyridine | Ethylmagnesium bromide | 3-Propanoylpyridine | N/A |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. While benzene (B151609) readily undergoes EAS, the pyridine ring is significantly less reactive. quimicaorganica.org The nitrogen atom in pyridine is more electronegative than carbon, exerting an inductive electron-withdrawing effect that deactivates the entire ring towards electrophilic attack. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further and powerfully deactivates the ring, making substitution even more difficult. quora.comntnu.no

In the case of this compound, the pyridine ring is exceptionally deactivated towards electrophilic attack. This profound lack of reactivity is due to the combined electron-withdrawing effects of three features:

The Ring Nitrogen: Inductively withdraws electron density.

The 2-Cyano Group: A strong electron-withdrawing group through both induction and resonance.

The 3-Nitro Group: One of the most powerful electron-withdrawing groups, also acting through induction and resonance.

Consequently, electrophilic aromatic substitution reactions such as further nitration, halogenation, sulfonation, or Friedel-Crafts reactions are not considered synthetically viable for this compound under standard conditions. The molecule's electronic properties predispose the ring system to nucleophilic aromatic substitution instead. science.govnbinno.com

Advanced Research Applications in Medicinal Chemistry

2-Cyano-3-nitropyridine as a Scaffold for Bioactive Compound Synthesis

The reactivity of this compound, conferred by its electron-withdrawing cyano and nitro groups, makes it an ideal starting material for creating more complex molecules with potential pharmaceutical applications. chemimpex.com

Development of Pharmaceuticals Targeting Neurological Disorders

Derivatives of this compound have shown promise in the development of drugs for neurological disorders. chemimpex.com The core structure can be modified to create compounds that interact with specific targets in the central nervous system. For instance, certain pyridine (B92270) derivatives are being investigated for their potential in imaging and treating neurological diseases. google.com The versatility of the pyridine scaffold allows for the synthesis of compounds with diverse functionalities, some of which have been explored for their potential as anticonvulsant and anxiolytic agents. medchemexpress.com

Precursor for Adenosine (B11128) Receptor Antagonists

This compound and its derivatives serve as important precursors in the synthesis of adenosine receptor antagonists. These antagonists are sought after for their potential in treating a variety of conditions, including inflammatory diseases and cancer. nih.gov For example, 6-Chloro-2-cyano-3-nitropyridine has been identified as a potential antagonist for A1 and A2A adenosine receptors. The 2-amino-3-cyanopyridine (B104079) scaffold, which can be derived from this compound, is also recognized for its role in developing A2A adenosine receptor antagonists. ijpsr.comresearchgate.net Research has shown that specific substitutions on the pyridine ring can lead to potent and selective antagonists for different adenosine receptor subtypes. mdpi.comacs.org

Derivatives of this compound with Biological Activities

The modification of the this compound structure has led to the discovery of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Agents: Synthesis and Evaluation of Cyanoacrylamide Derivatives

Cyanoacrylamide derivatives synthesized from precursors like this compound have emerged as a promising class of anticancer agents. bohrium.combohrium.com These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

(E)-2-cyano-3-(het)arylacrylamides have demonstrated moderate activity against breast, melanoma, non-small cell lung, leukemia, and ovarian cancer cell lines. bohrium.comresearchgate.net Furthermore, novel 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives have shown potent activities against breast cancer cells. researchgate.net The synthesis of these derivatives often involves the Knoevenagel condensation of cyanoacetamide with various aldehydes. bohrium.com

Below is a table summarizing the anticancer activity of selected cyanoacrylamide derivatives:

| Derivative Type | Cancer Cell Lines Tested | Observed Activity |

| (E)-2-cyano-3-(het)arylacrylamides | T-47D (breast), UACC-62 (melanoma), NCI-H522 (non-small cell lung), SR (leukemia), SNB-75 (ovarian) | Moderate growth inhibition (%GI values from 7.98 to 14.83%). bohrium.comresearchgate.net |

| 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamides | MCF7 (breast) | Potent activity with IC50 values of 61.2, 66.4, and 55.3 μg/ml for specific derivatives. researchgate.net |

| bis-(ethyl-2-(2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates) | HepG2 (liver), MCF-7 (breast), HCT-116 (colon) | Promising activity, with some compounds showing lower IC50 values than the reference drug doxorubicin (B1662922) against HepG2 cells. bohrium.com |

| Arylsemicarbazone derivatives | K562, HL-60, MOLT-4, HEp-2, NCI-H292, HT-29, MCF-7 | Compounds 3c and 4a were most cytotoxic to the HL-60 cell line. nih.gov |

| 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives | A549 (lung) | Compounds 7b and 8a showed the most potent inhibitory effect. orientjchem.org |

Antimicrobial and Antifungal Properties of Related Compounds

Derivatives of cyanopyridine have demonstrated significant antimicrobial and antifungal activities. mdpi.comresearchgate.net The presence of certain functional groups, such as bromine atoms and nitro groups, in conjunction with the 2-amino-3-cyanopyridine scaffold, is believed to contribute to their biological activity. researchgate.net

For instance, certain 2-amino-4-aryl-3-cyanopyridines have been synthesized and tested against bacteria like Escherichia coli and Bacillus subtilis. bohrium.com One derivative containing a bromine atom showed notable antibacterial effects. bohrium.com Other studies have highlighted the broad-spectrum antimicrobial potential of pyridine derivatives against various bacterial and fungal strains. mdpi.comresearchgate.net

Inhibitors of Kinases (e.g., TAK1)

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govgoogle.com Transforming growth factor beta-activated kinase 1 (TAK1) is a key signaling molecule that has emerged as a potential therapeutic target for cancer and inflammatory diseases. nih.govnih.govtandfonline.comresearchgate.net

Researchers have synthesized imidazopyridine derivatives containing a 2-cyanoacrylamide moiety as novel, reversible covalent inhibitors of TAK1. nih.govnih.govtandfonline.comresearchgate.net One such derivative, 2-cyano-3-(6-methylpyridin-2-yl)acrylamide, exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM. nih.govnih.govtandfonline.comresearchgate.net The reversible nature of these inhibitors is considered an advantage, as it may reduce the non-specific binding and potential side effects associated with irreversible inhibitors. nih.govnih.govtandfonline.com

Exploration of Structure-Activity Relationships (SAR) in this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of this compound, SAR investigations have been crucial in identifying key structural features that govern their biological activities. The core 3-cyano-pyridine structure is a recurring motif in molecules designed to target various biological pathways. ekb.eg

The presence of the cyano group at the 3-position is often considered essential for the biological activities observed in its derivatives. ekb.eg Research into related 3-cyano-2-pyridone structures, which can be synthesized from this compound precursors, has elucidated several SAR trends. For instance, in the development of PIM-1 kinase inhibitors, the presence of substituted or unsubstituted phenyl groups at other positions on the pyridine ring is a key determinant of inhibitory activity. ekb.eg Replacing these phenyl rings with other aromatic systems like thienyl or benzocoumarin-2-one can retain this inhibitory function. ekb.eg

Further SAR studies on various pyridinone derivatives have shown that modifications at positions 3, 4, and 6 of the pyridinone ring are critical for antiviral activity against HIV. nih.govfrontiersin.org In the context of Hepatitis B Virus (HBV) inhibitors, N-aryl derivatives of pyridinone demonstrated superior anti-HBV activity compared to their N-alkyl counterparts. nih.govfrontiersin.org Similarly, for pyrazolo[4,3-b]pyridine derivatives, SAR studies have revealed that substitutions on the pyrazolo ring significantly affect their biological profiles, with modifications at the 1-position enhancing anticancer activity and substitutions at the 5-position contributing to antimicrobial properties.

The following table summarizes key SAR findings for compounds derived from or related to the cyanopyridine scaffold.

| Scaffold | Target/Activity | Key SAR Findings | Reference(s) |

| 3-Cyano-2-pyridone | PIM-1 Kinase Inhibition | The cyano group is essential for activity. Phenyl, thienyl, or benzocoumarin-2-one groups at other positions contribute to inhibitory function. | ekb.eg |

| Pyridinone | Anti-HIV | Modifications at positions 3, 4, and 6 are crucial for antiviral activity. | nih.govfrontiersin.org |

| 2-Pyridinone | Anti-HBV | N-aryl derivatives exhibit better inhibitory activity against HBV-DNA replication than N-alkyl derivatives. | nih.govfrontiersin.org |

| Pyrazolo[4,3-b]pyridine | Anticancer / Antimicrobial | Substitutions on the pyrazolo ring significantly influence biological activity. | |

| Nitropyridine | JAK2 Inhibition | Potency is influenced by substitutions on the pyridine ring and the nature of coupled aromatic amines. | nih.gov |

Fragment-Based Drug Design and Biomolecular Mimetics Utilizing Pyridinone Scaffolds

The pyridinone scaffold, often synthesized from precursors like this compound, is highly valued in modern drug discovery, particularly in fragment-based drug design (FBDD) and the creation of biomolecular mimetics. nih.govfrontiersin.orgfrontiersin.org Its utility stems from its favorable physicochemical properties. Despite its small size, the pyridinone ring offers multiple positions for derivatization, possesses both hydrogen bond acceptors and a donor, and can be chemically modified to fine-tune polarity, lipophilicity, and solubility. nih.govfrontiersin.org These characteristics allow it to form specific interactions with therapeutic targets and cross cell membranes effectively. nih.govfrontiersin.org

In FBDD, small molecular fragments that bind to a biological target are identified and then optimized into more potent lead compounds. A notable example involved a two-dimensional NMR fragment screen that identified a phenylpyridazinone fragment as a weak binder to the bromodomains of BRD4. acs.org Through structure-based design and SAR exploration, this initial hit was developed into highly potent pyridone and macrocyclic pyridone inhibitors with nanomolar potency. acs.org The X-ray crystal structure confirmed that the pyridazinone fragment occupied the acetylated lysine (B10760008) binding pocket, with a key hydrogen bond forming between the carbonyl oxygen of the fragment and a conserved asparagine residue in the protein. acs.org

Pyridinone scaffolds are also employed as biomolecular mimetics, serving as bioisosteres for structures like amides, phenols, and various other heterocyclic rings under physiological conditions. nih.govfrontiersin.org This mimicry allows them to replicate the interactions of larger biological molecules. For instance, pyridine-based scaffolds have been developed as potential mimetics of peptide β-strands, which are crucial structures in protein-protein interactions. researchgate.net The ability of the pyridinone core to act as a privileged scaffold makes it a recurring component in the design of molecules targeting a wide range of biological targets, including protein kinases. nih.govnih.gov

Application in Agrochemical Development

The utility of this compound and its derivatives extends beyond pharmaceuticals into the agrochemical sector. These compounds serve as crucial intermediates and building blocks for creating new active ingredients for crop protection. chemimpex.com

Development of Pesticides and Herbicides

This compound is a recognized precursor in the synthesis of various agrochemicals, including pesticides and herbicides. chemimpex.com Its derivatives are explored for their potential to yield effective and potentially safer crop protection agents. For example, the related compound 5-Bromo-2-cyano-3-nitropyridine is noted for its utility as a pesticide precursor. chemimpex.comcymitquimica.com

Research has demonstrated that derivatives such as 3-cyano-2-pyridones possess insecticidal properties. Some synthesized compounds in this class have shown significant biological activity against pests with low lethal concentration values (LC50). In one study, a series of pyridine derivatives were tested for insecticidal activity against the cowpea aphid (Aphis craccivora), with one N-morpholinium hexahydroquinoline-2-thiolate derivative demonstrating approximately four times the activity of the commercial insecticide acetamiprid (B1664982). researchgate.net Other nitropyridine derivatives have also been developed into insecticides active against pests like M. separata and P. xylostella. nih.gov

In the realm of herbicides, nitropyridine derivatives have been investigated as active ingredients. A Japanese patent describes the production of 2-amino-3-nitropyridine (B1266227) as a useful starting material for herbicides. google.com Furthermore, studies on pyridyloxy-substituted acetophenone (B1666503) oxime ethers, synthesized from 2-chloropyridine (B119429) precursors, have shown moderate herbicidal activity through the inhibition of the protoporphyrinogen (B1215707) oxidase enzyme, a key target for many commercial herbicides. nih.gov The versatility of the nitropyridine core allows for the generation of a wide array of derivatives with potential applications in agriculture.

| Derivative Class/Compound | Agrochemical Type | Target/Activity | Reference(s) |

| 3-Cyano-2-pyridones | Insecticide | Effective against various pests. | |

| N-morpholinium...thiolate derivative | Insecticide | 4-fold higher activity than acetamiprid against Aphis craccivora. | researchgate.net |

| 2-Amino-3-nitropyridine | Herbicide Intermediate | Starting material for herbicide synthesis. | google.com |

| Pyridyloxy-substituted acetophenone oxime ethers | Herbicide | Moderate protoporphyrinogen oxidase inhibitory activity. | nih.gov |

| 5-Bromo-2-cyano-3-nitropyridine | Pesticide Intermediate | Precursor for agrochemical development. | chemimpex.com |

Theoretical and Computational Studies on 2 Cyano 3 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic nature and reactivity of molecules like 2-Cyano-3-nitropyridine.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. For this compound, calculations are typically performed using hybrid functionals such as B3LYP combined with basis sets like 6-311++G(d,p). researchgate.net This level of theory is effective for accurately modeling molecules containing nitro and cyano groups.

The presence of the nitro (-NO₂) and cyano (-CN) groups, both strong electron-withdrawing groups, significantly influences the electronic distribution of the pyridine (B92270) ring. DFT calculations reveal that these substituents create a highly electron-deficient aromatic system. This electronic deficiency makes the pyridine ring more susceptible to nucleophilic attack. The geometry of the molecule is optimized during these calculations to find the lowest energy conformation, which serves as the basis for further analysis. researchgate.net

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing molecular stability. schrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net For this compound, the electron-withdrawing nature of its substituents is expected to lower the energies of both the HOMO and LUMO, and the resulting energy gap provides insight into its charge transfer interactions and bioactivity. irjweb.com Theoretical calculations using DFT methods are employed to determine these energy values precisely. schrodinger.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are representative and depend on the specific computational method and basis set used.

| Molecular Orbital | Energy (eV) |

|---|---|

| EHOMO | -8.37 |

| ELUMO | -3.38 |

| Energy Gap (ΔE) | 4.99 |

Global reactivity descriptors are calculated from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's reactivity. researchgate.netamazonaws.com These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η) (where chemical potential μ = -χ)

Table 2: Illustrative Global Reactivity Descriptors for this compound Note: Values are calculated based on the illustrative HOMO/LUMO energies from Table 1.

| Descriptor | Definition | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 8.37 |

| Electron Affinity (A) | -ELUMO | 3.38 |

| Electronegativity (χ) | (I+A)/2 | 5.875 |

| Chemical Hardness (η) | (I-A)/2 | 2.495 |

| Chemical Softness (S) | 1/η | 0.401 |

| Electrophilicity Index (ω) | μ²/2η | 6.91 |

Spectroscopic Analysis and Theoretical Simulation

Computational methods are invaluable for interpreting experimental spectra. Theoretical simulations of IR and NMR spectra can aid in the precise assignment of signals and provide a deeper understanding of the molecule's structural features. rsc.org

Theoretical vibrational analysis is typically performed using DFT (e.g., B3LYP/6-311++G(d,p)) calculations. researchgate.netamazonaws.com The computed harmonic vibrational frequencies are often scaled by a factor (e.g., 0.955-0.977) to correct for systematic errors arising from anharmonicity and the limitations of the theoretical method. researchgate.net

For this compound, the key vibrational modes include:

C≡N stretching: A strong, characteristic band expected around 2200-2240 cm⁻¹. researchgate.net

NO₂ stretching: Two distinct bands corresponding to the asymmetric (ν_as) and symmetric (ν_s) stretching of the nitro group, typically found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Pyridine ring vibrations: C-H and C=C/C=N stretching vibrations appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. orientjchem.org

Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretches, bends, torsions). amazonaws.com

Table 3: Selected Theoretical Vibrational Frequencies and Assignments for this compound Note: Wavenumbers are representative and based on DFT calculations for similar structures.

| Assignment | Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 3085 | Aromatic C-H Stretch |

| ν(C≡N) | 2235 | Cyano Group Stretch |

| ν_as(NO₂) | 1540 | Asymmetric NO₂ Stretch |

| ν(C=C/C=N) | 1480 | Pyridine Ring Stretch |

| ν_s(NO₂) | 1360 | Symmetric NO₂ Stretch |

Theoretical prediction of NMR chemical shifts is a powerful tool for structure elucidation and confirmation. rsc.orgescholarship.org The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT (e.g., B3LYP with basis sets like 6-31+G(d,p) or 6-311++G(d,p)), is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netacs.org

The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). The electron-withdrawing nitro and cyano groups are expected to significantly deshield the adjacent carbon and hydrogen atoms in the pyridine ring, leading to higher chemical shift values (downfield shifts). Comparing the theoretically predicted spectra with experimental data allows for unambiguous assignment of each resonance. researchgate.net

Table 4: Illustrative Theoretical vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound Note: Values are representative and highlight the expected trends and correlation between theoretical and experimental data.

| Carbon Atom | Theoretical δ (ppm) (GIAO/DFT) | Expected Experimental δ (ppm) |

|---|---|---|

| C2 (C-CN) | 133.5 | 132.8 |

| C3 (C-NO₂) | 149.0 | 150.2 |

| C4 | 125.1 | 124.5 |

| C5 | 136.4 | 135.9 |

| C6 | 153.8 | 154.1 |

| C (CN) | 114.2 | 115.0 |

UV-Vis Spectroscopy: Electronic Transitions and Spectral Simulation

The electronic absorption properties of this compound can be thoroughly investigated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This approach allows for the simulation of the UV-Vis spectrum, providing valuable information on the electronic transitions that give rise to the absorption bands observed experimentally.

Theoretical calculations for this compound, typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p), can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are a measure of the intensity of the transition. mdpi.com The presence of the pyridine ring, along with the cyano and nitro substituents, gives rise to characteristic electronic transitions. These are primarily of the nature of π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as those on the nitrogen atom of the nitro group or the pyridine ring, to a π* antibonding orbital.

In a simulated spectrum for this compound, multiple absorption bands would be predicted. The intense bands are typically assigned to π → π* transitions, while the lower intensity bands are often characteristic of n → π* transitions. The solvent environment can also be modeled using approaches like the Polarizable Continuum Model (PCM), which can account for the solvatochromic shifts observed in experimental spectra. acs.orgresearchgate.net For instance, studies on similar molecules like 4-nitropyridine (B72724) N-oxide have demonstrated the significant role of the solvent's hydrogen-bond donating capability on the spectral shifts. acs.orgacs.org

Table 1: Simulated UV-Vis Spectral Data for this compound in a Non-polar Solvent (Conceptual)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 285 | 0.15 | HOMO -> LUMO | π → π* |

| 250 | 0.08 | HOMO-1 -> LUMO | π → π* |

| 340 | 0.01 | HOMO -> LUMO+1 | n → π* |

This table is based on conceptual data derived from computational studies on analogous compounds.

Molecular Dynamics and Conformation Studies

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and conformational preferences of molecules. tandfonline.comnih.gov For this compound, MD simulations can provide insights into the molecule's flexibility, the planarity of the pyridine ring, and the rotational dynamics of the nitro and cyano groups.

MD simulations, by calculating the forces between atoms and their subsequent motion over time, can map out the potential energy surface related to the rotation of the nitro group. This allows for the determination of the rotational energy barrier, which indicates the energetic cost of rotating the nitro group from its equilibrium position. These simulations would also reveal the vibrational modes of the molecule and how they are influenced by intermolecular interactions in different environments, such as in solution or in a crystal lattice. tandfonline.comnih.gov

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly with Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions involving this compound. cam.ac.ukresearchgate.net The electron-deficient nature of the pyridine ring, enhanced by the two electron-withdrawing groups, makes it susceptible to nucleophilic attack. DFT calculations can map the entire reaction pathway for such reactions, identifying the structures and energies of reactants, transition states, intermediates, and products. acs.org

A key application of computational modeling for this compound is the study of nucleophilic aromatic substitution (SNAr) reactions. For example, the reaction with an amine or a thiol can be modeled to determine the preferred site of attack and the activation energy of the reaction. The mechanism typically involves the formation of a Meisenheimer-type intermediate, and DFT can calculate the stability of this intermediate and the energy barrier for the subsequent departure of the leaving group. acs.org

Furthermore, Frontier Molecular Orbital (FMO) theory, which analyzes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a qualitative understanding of reactivity. youtube.comtandfonline.combohrium.com For this compound, the LUMO is expected to be localized on the pyridine ring, with significant contributions from the carbon atoms ortho and para to the nitro group, indicating these as the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO can also be correlated with the chemical reactivity of the molecule. tjnpr.orgresearchgate.net

Computational studies can also investigate the reduction of the nitro group to an amino group, another common reaction for this class of compounds. By modeling the reaction with various reducing agents, the most plausible reaction mechanism and the factors influencing the reaction's efficiency can be determined.

Materials Science Applications and Advanced Chemical Engineering

Role as a Building Block for Advanced Materials

2-Cyano-3-nitropyridine is recognized for its potential in creating advanced materials due to its distinct chemical properties. chemimpex.com Its stability and reactivity make it an attractive precursor for chemists aiming to design novel compounds with specific, tailored functionalities for both research and industrial purposes. chemimpex.com

The chemical structure of this compound is particularly conducive to the development of materials with unique electronic properties. The strong electron-withdrawing properties of the cyano and nitro groups create a highly electron-deficient aromatic ring, a key characteristic for applications in electronic materials. This feature allows the compound and its derivatives to act as building blocks for polymers and other organic molecules designed for roles in electronics. By undergoing various chemical transformations, such as nucleophilic substitution reactions, diverse functional groups can be introduced, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Table 1: Influence of Functional Groups on Pyridine-Based Materials

| Functional Group Type | Example Substituent | Effect on Pyridine (B92270) Ring | Potential Application |

|---|---|---|---|

| Electron-Withdrawing | Nitro (-NO₂), Cyano (-CN) | Increases electron deficiency, enhances susceptibility to nucleophilic attack. | Organic semiconductors, nonlinear optical materials. researchgate.net |

| Electron-Donating | Amino (-NH₂), Alkoxy (-OR) | Increases electron density, facilitates electrophilic substitution. | Emissive materials, fluorescent probes. |

| Halogen | Chloro (-Cl), Bromo (-Br) | Provides a reactive site for cross-coupling reactions (e.g., Suzuki, Stille). | Synthesis of complex conjugated systems for electronics. |

This compound and its isomers serve as valuable intermediates in the production of dyes and pigments. chemimpex.com The functional groups on the pyridine ring can be chemically modified to create chromophoric systems. For instance, the compound can be transformed into various dyes through substitution reactions, making it a valuable precursor in the textile and coating industries. The related compound, 2-cyano-4-nitropyridine, is also noted as a building block for dyes, highlighting the utility of the cyano-nitropyridine scaffold in this field. chemimpex.com

Environmental Fate and Green Chemistry Considerations

In line with modern chemical manufacturing principles, significant research effort is directed towards developing sustainable and environmentally friendly processes for the synthesis of chemical intermediates like this compound.

Traditional synthetic routes for nitropyridines often involve harsh conditions, such as the use of mixed nitric and sulfuric acids, which pose environmental and safety risks. Consequently, research has focused on creating greener synthetic pathways. These modern protocols aim to improve efficiency while minimizing environmental impact.

Key advancements in green synthetic chemistry applicable to pyridine derivatives include:

Solvent-Free Reactions : One-pot, multicomponent reactions conducted under solvent-free conditions offer significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product isolation. researchgate.netmdpi.com

Benign Catalysts : The use of less toxic and more efficient catalysts, such as copper(II) acetate (B1210297) (Cu(OAc)₂), provides an environmentally friendly alternative to traditional methods for synthesizing cyanopyridine derivatives. ajol.info

Alternative Energy Sources : Technologies like ultrasonic irradiation have been employed to accelerate reactions, often leading to higher yields in shorter time frames with reduced energy consumption. researchgate.net

Alternative Reagents : Research into different nitrating agents, such as dinitrogen pentoxide (N₂O₅), offers alternative pathways that can provide better control and potentially milder conditions compared to conventional mixed acids. ntnu.no A sustainable method for synthesizing related isocyanides, including 2-isocyano-3-nitropyridine, has been developed using phosphorus oxychloride (POCl₃) with triethylamine (B128534) as a solvent, which is highly efficient and minimizes waste. mdpi.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Derivatives

| Method | Key Reagents/Conditions | Green Chemistry Advantages | Potential Disadvantages |

|---|---|---|---|

| Traditional Nitration | Concentrated HNO₃/H₂SO₄ | Effective and well-established. | Harsh/corrosive reagents, potential for runaway reactions, significant acid waste. |

| "One-Pot" Synthesis | Chalcones, malononitrile, ammonium (B1175870) acetate researchgate.net | High atom economy, reduced reaction steps, often higher yields. | May require specific substrate compatibility. |

| Solvent-Free Synthesis | Reagents heated without solvent mdpi.com | Eliminates solvent waste, simplifies purification. mdpi.com | May not be suitable for all reaction types; potential for thermal degradation. |

| Ultrasonic Irradiation | Ultrasonic bath/probe researchgate.net | Shorter reaction times, mild conditions, high yields. researchgate.net | Requires specialized equipment; scalability can be a challenge. |

| Benign Catalysis | Cu(OAc)₂ catalyst in ethanol (B145695) ajol.info | Use of a less toxic, environmentally benign catalyst; ease of work-up. ajol.info | Catalyst may need to be recovered for optimal greenness. |

A major challenge in the synthesis of substituted pyridines is the formation of undesired byproducts, particularly regioisomers, which can be difficult and costly to separate. For example, the direct nitration of 2-aminopyridines often results in a mixture of nitro-isomers with a low yield of the desired 3-nitro product, complicating purification and generating waste. google.com

Modern synthetic strategies focus on improving selectivity to minimize the formation of such hazardous and wasteful byproducts. Industrial-friendly processes are being developed to prepare nitropyridine precursors with high purity, thereby avoiding the generation of impurities that are difficult to remove. google.com By developing more selective reactions, chemists can reduce the need for extensive purification steps, which often involve large quantities of solvents, thus aligning with the principles of green chemistry. google.com The selective reduction of the nitro group in compounds like 3-nitropyridine (B142982), while preserving other functional groups, is another critical area where green catalysts are being developed to avoid the use of harsh reducing agents and prevent unwanted side reactions. rsc.org

Process Intensification and Industrial Scale-Up

The industrial production of this compound is driven by the need for efficient, safe, and cost-effective manufacturing processes. Process intensification, a strategy for dramatically reducing the size of chemical plants while increasing production efficiency, plays a crucial role. aiche.org This involves optimizing reaction conditions and developing novel synthesis routes that are amenable to large-scale production. Key areas of focus include enhancing reaction speed, improving heat and mass transfer, and integrating multiple operational steps into single, continuous processes. aiche.org

Optimized Reaction Conditions for Industrial Production

The transition from laboratory-scale synthesis to industrial production requires a thorough optimization of reaction parameters to maximize yield, purity, and safety while minimizing cost and environmental impact. The most direct route to this compound is the nitration of 2-cyanopyridine (B140075). Alternative methods, such as the cyanation of a halogenated pyridine precursor, are also employed, each with its own set of optimized conditions. chemicalbook.comgoogle.com

For the primary synthesis route—nitration of 2-cyanopyridine—industrial processes focus on precise control of key variables. The choice of nitrating agent is critical; options include dinitrogen pentoxide (N₂O₅) or, more commonly, a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Temperature control is paramount to prevent the formation of byproducts, with reactions typically maintained between 0°C and 30°C. To manage the exothermic nature of nitration and ensure consistent product quality on a large scale, continuous flow reactors are often preferred over batch reactors. These systems offer superior heat and mass transfer, enhancing both safety and efficiency.

Another significant industrial route is the cyanation of 2-halopyridines. Historically, these reactions involved heavy metal cyanides like cuprous cyanide in polar aprotic solvents such as dimethylformamide (DMF) at high temperatures. google.comepo.org However, industrial optimization has led to improved processes that avoid toxic heavy metals and difficult-to-recover solvents. google.com Modern approaches may use alkali metal cyanides with a catalyst in aqueous or solvent-free conditions, significantly lowering both cost and environmental impact. epo.org For instance, an improved process for 2-cyanopyridines operates at moderate temperatures of 10°C to 60°C using water as a solvent, which simplifies the reactor and processing equipment requirements. epo.org